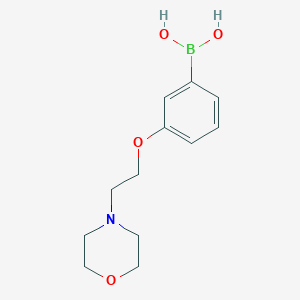

3-(2-Morpholinoethoxy)phenylboronic acid

Vue d'ensemble

Description

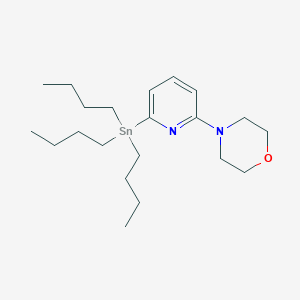

3-(2-Morpholinoethoxy)phenylboronic acid, also known as 3-MEPBA, is an important organic molecule with a variety of applications in the fields of synthetic chemistry and biochemistry. It is a boronic acid derivative of phenylboronic acid, and is used as a catalyst in a variety of different chemical reactions. In addition, 3-MEPBA has been used in the synthesis of drugs, materials, and other compounds, and in the production of biodegradable polymers. Furthermore, 3-MEPBA has been studied for its potential applications in biochemical and physiological research, as well as in laboratory experiments.

Applications De Recherche Scientifique

Reaction Mechanisms and Synthesis

- Synthesis of Benzoxaboroles : A study by Sporzyński et al. (2005) demonstrated the reaction of o-formylphenylboronic acid with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This compound is significant due to its typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment, showcasing its potential in synthetic chemistry applications (Sporzyński et al., 2005).

Anticancer Research

- Antiproliferative Potential in Cancer Cells : Psurski et al. (2018) investigated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, including 2-Fluoro-6-formylphenylboronic acid and 3-morpholino-5-fluorobenzoxaborole. These compounds exhibited strong cell cycle arrest and caspase-3 activation in an A2780 ovarian cancer cell line, highlighting their promise as anticancer agents (Psurski et al., 2018).

Material Science and Engineering

- Depolymerization of Cellulose : Levi et al. (2016) used hydrophilic tethers of phenylboronic acid derivatives to hydrolytically dissolve, i.e., depolymerize cellulose in water at nearly neutral pH values. This process efficiently hydrolyzed cellulose to form water-soluble oligosaccharides, with a morpholine substituted o-aminomethylphenylboronic acid leading to the very selective formation of glucose. This research has implications for sustainable chemistry and materials science (Levi et al., 2016).

Luminescence and Optoelectronics

- Luminescent Devices : Kutyła et al. (2016) introduced a new class of luminescent materials based on ortho-phenylenediboronic acid complexes with 8-hydroxyquinoline. These complexes showed electroluminescence, and their emitted color could be tuned by modifying the N,O-donor fragment, indicating potential applications in optoelectronic devices (Kutyła et al., 2016).

Chemical Synthesis and Catalysis

- Ni(ii)-Catalyzed Asymmetric Addition : Quan et al. (2017) reported the Ni(ii)-catalyzed asymmetric addition of arylboronic acids to cyclic aldimines and ketimines using a tropos phosphine-oxazoline biphenyl ligand. This methodology allowed for the preparation of chiral amine products with excellent yields and enantioselectivities, showcasing the versatility of arylboronic acids in catalysis (Quan et al., 2017).

Propriétés

IUPAC Name |

[3-(2-morpholin-4-ylethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10,15-16H,4-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXSLEXAYSGYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCN2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610473 | |

| Record name | {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Morpholinoethoxy)phenylboronic acid | |

CAS RN |

787591-35-9 | |

| Record name | {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

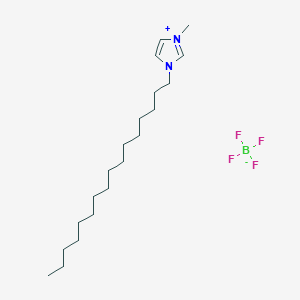

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)